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Compound of Interest

4-(2-Carboxyethyl)-4-
Compound Name:
nitroheptanedioic acid

Cat. No.: B1224823

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-(2-Carboxyethyl)-4-nitroheptanedioic acid (CAS No. 59085-15-3) is a tricarboxylic acid
containing a nitro functional group. Its complex structure presents a unique spectroscopic
fingerprint, which is crucial for its identification, characterization, and quality control in research
and development settings. This technical guide provides a comprehensive overview of the
predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized
experimental protocols for obtaining such data are also presented.

Predicted Spectral Data

Due to the limited availability of experimentally derived public data for 4-(2-Carboxyethyl)-4-
nitroheptanedioic acid, the following spectral characteristics are predicted based on its
chemical structure and established principles of spectroscopic analysis for similar organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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Table 1: Predicted *H NMR Spectral Data for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~10.0- 12.0 Singlet (broad) 3H -COOH
~25-2.7 Triplet 6H -CH2-COOH
~2.2-24 Triplet 6H -C(NO2)-CHz-

Table 2: Predicted 13C NMR Spectral Data for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Chemical Shift (6, ppm) Assighment
~170-185 -COOH

~85 - 95 -C(NO2)
~30-35 -CH2-COOH
~25 - 30 -C(NOz2)-CHa-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid
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Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad, Strong O-H stretch (Carboxylic acid)

C=0 stretch (Carboxylic acid)
1700-1730 Strong

[1]

N-O asymmetric stretch (Nitro
1540-1560 Strong

group)

N-O symmetric stretch (Nitro
1340-1360 Strong

group)
2850-3000 Medium C-H stretch (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Parameter Value
Molecular Formula C10H15NOs
Molecular Weight 277.23 g/mol
Predicted [M-H]~ (m/z) 276.07
Predicted [M+Na]* (m/z) 299.06

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic
compound like 4-(2-Carboxyethyl)-4-nitroheptanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and *3C NMR spectra.
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Materials:

4-(2-Carboxyethyl)-4-nitroheptanedioic acid sample

Deuterated solvent (e.g., DMSO-ds, D20)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent
in a clean, dry NMR tube.

o Cap the NMR tube and ensure the sample has completely dissolved. Gentle vortexing or
sonication may be applied if necessary.

 Insert the NMR tube into the spectrometer's probe.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire the *H NMR spectrum. Typical parameters include a 30-degree pulse angle, a
relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good
signal-to-noise ratio.

e Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence. A larger number
of scans will be required compared to the *H spectrum.

e Process the acquired data (Fourier transformation, phase correction, and baseline
correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.
Materials:

e 4-(2-Carboxyethyl)-4-nitroheptanedioic acid sample
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o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory or KBr pellet press.

» Potassium bromide (KBr), spectroscopic grade (for pellet method).
Procedure (ATR method):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid sample directly onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
e Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

o Clean the ATR crystal after the measurement.

Procedure (KBr pellet method):

e Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of
dry KBr powder in an agate mortar and pestle.

» Transfer the mixture to a pellet-forming die.
e Press the die under high pressure to form a transparent or translucent pellet.
e Place the pellet in the sample holder of the IR spectrometer.

e Acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:
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e 4-(2-Carboxyethyl)-4-nitroheptanedioic acid sample
o Suitable solvent (e.g., methanol, acetonitrile, water)

o Mass spectrometer with an appropriate ionization source (e.g., Electrospray lonization -
ESI).

Procedure (ESI-MS):

o Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a suitable solvent. The
solvent should be compatible with the mass spectrometer's mobile phase.

 Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe
pump, or inject a small volume into a liquid chromatography system coupled to the mass
spectrometer (LC-MS).

e Acquire the mass spectrum in both positive and negative ion modes to observe different
adducts (e.g., [M+H]*, [M+Na]*, [M-H]").

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
temperature, and flow rate) to maximize the signal intensity of the molecular ion.

o |If further structural information is required, perform tandem mass spectrometry (MS/MS) by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 4-(2-
Carboxyethyl)-4-nitroheptanedioic acid.
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Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Key Functional Groups and Predicted Spectral Correlations

4-(2-Carboxyethyl)-4-nitroheptanedioic acid

Functional| Groups

Carboxylic Acid (-COOH) Nitro Group (-NOz)

Predicted Spectral Features

y y y y
1H: ~10-12 ppm (s, broad) IR: 2500-3300 cm~? (O-H) IR: 1540-1560 cm~* (asym) 1H: ~2.2-2.7 ppm
13C: ~170-185 ppm 1700-1730 cm~* (C=0) 1340-1360 cm~* (sym) 13C: ~25-35 ppm

Click to download full resolution via product page

Caption: Key Functional Groups and Predicted Spectral Correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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